Taurodeoxycholate is synthesized in the liver from deoxycholic acid, which itself is produced from the bacterial metabolism of primary bile acids in the intestines. The conjugation with taurine occurs in the liver, where taurine is derived from cysteine, an amino acid. This process enhances the solubility of bile acids, facilitating their function in lipid digestion.
Taurodeoxycholate belongs to a class of compounds known as bile acids. Bile acids are categorized into primary and secondary bile acids, with taurodeoxycholate being a secondary bile acid due to its formation from primary bile acids through microbial action in the intestines. It is also classified as a taurine-conjugated bile acid.
The synthesis of taurodeoxycholate can be achieved through several methods, including chemical synthesis and biotechnological approaches. A notable method involves the enzymatic conversion using engineered microorganisms. For instance, Escherichia coli strains can be genetically modified to express specific hydroxysteroid dehydrogenases that facilitate the conversion of other bile acids to taurodeoxycholate.
The molecular structure of taurodeoxycholate includes a steroid backbone with hydroxyl groups at specific positions (3α, 7α, and 12α) and a taurine side chain attached via an amide bond. The chemical formula is , indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Taurodeoxycholate participates in various biochemical reactions, particularly in the emulsification of lipids and interaction with membrane receptors. It can undergo conjugation reactions with other molecules or be transformed into other bile acids through microbial metabolism.
The mechanism by which taurodeoxycholate exerts its effects involves several pathways:
Research indicates that taurodeoxycholate's activation of TGR5 leads to downstream signaling cascades that promote beneficial metabolic effects and modulate inflammatory responses .
Taurodeoxycholate has several applications in scientific research:
Taurodeoxycholate is a conjugated bile salt formed by the amide linkage between deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid) and taurine (2-aminoethanesulfonic acid). Its molecular formula is C₂₆H₄₄NO₆S⁻ for the anionic form, while its sodium salt (sodium taurodeoxycholate, NaTDC) adopts the formula C₂₆H₄₄NNaO₆S, with a molecular weight of 539.70 g/mol for the monohydrate [4] [8] [9]. The structure features:
Table 1: Molecular Properties of Sodium Taurodeoxycholate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₆H₄₄NNaO₆S·H₂O (monohydrate) | [8] |
Molecular Weight | 539.70 g/mol | [9] |
Aggregation Number | 6 (micellar average) | [8] |
Micellar Molecular Weight | ~3100 g/mol | [8] |
SMILES Notation | CC@H[C@H]1CC[C@@H]2[C@@]1(C@HO)C.[Na+].O | [8] |
Biosynthesis
In hepatocytes, taurodeoxycholate is synthesized via a two-step enzymatic pathway:
Industrial Synthesis
Laboratory synthesis employs the Schotten-Baumann reaction:
Critical Micelle Concentration (CMC) and Aggregation
Taurodeoxycholate exhibits concentration-dependent self-assembly:
Table 2: Physicochemical Parameters of Sodium Taurodeoxycholate
Property | Conditions | Value | Reference |
---|---|---|---|
Critical Micelle Concentration (CMC) | 25°C, water | 1.1 ± 0.4 mM | [10] |
20°C, 0.15 M NaCl | 1–4 mM | [8] | |
Phase Behavior | >30 wt% | Isotropic micellar (L₁) | [3] |
36–65 wt% | Hexagonal (H₁) liquid crystal | [3] | |
Gel Formation | <10°C, 15–30 wt% | Stable gel phase (V) | [3] |
Cholesterol Solubilization | 37°C, in micelles | 0.32 mol/mol bile salt | [6] |
Phase Behavior and Solubilization
Solubility and Environmental Sensitivity
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: